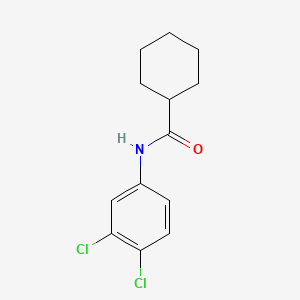

3',4'-Dichlorocyclohexanecarboxanilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLPPYRKEBGGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166564 | |

| Record name | 3',4'-Dichlorocyclohexanecarboxanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15907-85-4 | |

| Record name | 3',4'-Dichlorocyclohexanecarboxanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015907854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dichlorocyclohexanecarboxanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 ,4 Dichlorocyclohexanecarboxanilide and Its Derivatives

Strategic Approaches to Cyclohexanecarboxanilide Scaffold Construction

The formation of the amide bond between a cyclohexanecarboxylic acid derivative and a substituted aniline (B41778) is the cornerstone of synthesizing the cyclohexanecarboxanilide scaffold. Various strategies have been developed to facilitate this transformation efficiently and under a range of reaction conditions.

Amidation Reactions in the Synthesis of N-Substituted Anilides

Direct amidation of a carboxylic acid with an amine is often challenging due to the formation of a highly unreactive carboxylate salt. To overcome this, activating agents are frequently employed to convert the carboxylic acid into a more electrophilic species, thereby facilitating nucleophilic attack by the aniline.

One of the most common methods involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). In this approach, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

Table 1: Common Coupling Agents for Amidation Reactions

| Coupling Agent | Abbreviation | Byproduct | Notes |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, easily removed by filtration. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproduct is easily removed by aqueous workup. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Highly efficient but byproduct is a suspected carcinogen. |

The general mechanism for DCC-mediated amidation is as follows:

The carboxylic acid attacks the DCC to form the O-acylisourea intermediate.

The aniline then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

The amide bond is formed, and the dicyclohexylurea (DCU) byproduct is released.

Novel Reaction Conditions for Carboxanilide Formation

Recent research has focused on developing more sustainable and efficient reaction conditions for carboxanilide formation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

Photoredox catalysis represents another innovative approach, enabling the formation of C-N bonds under mild conditions using visible light. This methodology can offer alternative reaction pathways and functional group tolerance not achievable with traditional thermal methods.

Catalytic Systems in the Synthesis of Substituted Anilides

The use of transition metal catalysts has revolutionized the synthesis of substituted anilides, providing highly efficient and selective routes.

Copper-Catalyzed Systems: Copper catalysts, particularly copper(I) salts like CuI, have been shown to be effective for the amination of aryl halides. These reactions often utilize ligands such as N,N'-dimethylethylenediamine to facilitate the coupling process.

Palladium-Catalyzed Systems: Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds. For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates with amines. More recently, methods for the direct synthesis of anilines from cyclohexanones using a Pd/C-ethylene system under non-aerobic conditions have been developed.

Iridium and Rhodium-Catalyzed Systems: Iridium and Rhodium complexes have been explored for C-H amidation reactions. These catalysts can direct the formation of an amide bond at a specific C-H site, offering a highly atom-economical approach to anilide synthesis. Chiral rhodium catalysts have also been employed in the enantioselective synthesis of axially chiral anilides through [2+2+2] cycloadditions.

Table 2: Overview of Catalytic Systems for Anilide Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| CuI / Ligand | Cross-coupling | Aryl halides, Amines | Cost-effective, good for selective amination. |

| Pd(0) / Ligand | Buchwald-Hartwig Amination | Aryl halides/triflates, Amines | Broad substrate scope, high efficiency. |

| Rh(III) / Chiral Carboxylic Acid | C-H Amidation | Substrates with directable C-H bonds, Dioxazolones | High enantioselectivity for specific substrates. |

Stereoselective Synthesis of Cyclohexanecarboxanilide Derivatives

Controlling the stereochemistry of the cyclohexane (B81311) ring is a critical aspect of synthesizing many biologically active cyclohexanecarboxanilide derivatives. This involves strategies to control both diastereoselectivity and enantioselectivity.

Control of Diastereoselectivity in Cyclohexane Ring Systems

The diastereoselective synthesis of substituted cyclohexanes often relies on cascade reactions that construct the ring system with a high degree of stereocontrol. One powerful strategy is the Michael-Michael ring closure reaction. For example, a cascade inter–intramolecular double Michael addition can be used to synthesize highly functionalized cyclohexanones with excellent diastereoselectivity. These cyclohexanone (B45756) intermediates can then be further functionalized and converted to the desired carboxanilide.

The relative stereochemistry of substituents on the cyclohexane ring is often governed by thermodynamic and kinetic factors during the ring-forming step. The use of bulky reagents or catalysts can favor the formation of one diastereomer over another by minimizing steric interactions in the transition state. For instance, the hydrogenation of substituted aromatic rings can lead to specific diastereomers of cyclohexanecarboxylic acids depending on the catalyst and reaction conditions used.

Enantioselective Approaches to Chiral Carboxanilides

Achieving enantioselectivity in the synthesis of chiral carboxanilides can be approached in several ways.

Chiral Resolution: A classical approach involves the synthesis of a racemic mixture of a chiral cyclohexanecarboxylic acid, followed by resolution using a chiral resolving agent. For example, trans-1,2-cyclohexanedicarboxylic acid can be resolved by forming diastereomeric salts with a chiral amine like (S)-phenylethylamine. The separated diastereomers can then be treated with acid to liberate the enantiomerically pure carboxylic acids, which can subsequently be converted to the corresponding anilides.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a more modern and efficient approach.

Organocatalysis: Chiral organocatalysts, such as cinchona-based squaramides, can be used to catalyze enantioselective Michael additions to form chiral thio-substituted cyclobutanes, which can serve as precursors to more complex cyclohexane systems. Organocatalytic domino reactions have also been developed for the asymmetric synthesis of highly functionalized cyclohexanes.

Transition Metal Catalysis: Chiral transition metal complexes are widely used for asymmetric synthesis. For example, NiH-catalyzed asymmetric migratory hydroalkylation can produce enantioenriched 1,2-cis disubstituted cycloalkanes. Enantioselective C-H amination reactions catalyzed by chiral rhodium or iridium complexes can introduce a chiral amide group directly onto a prochiral substrate.

Enzymatic Reactions: Biocatalysis offers a powerful tool for enantioselective synthesis. Ene-reductases can be used for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via the desymmetrization of prochiral cyclohexadienones. These chiral ketones are valuable building blocks for the synthesis of enantiopure cyclohexanecarboxanilides.

Table 3: Selected Enantioselective Approaches

| Method | Key Reagent/Catalyst | Substrate Type | Outcome |

|---|---|---|---|

| Chiral Resolution | Chiral Amine (e.g., (S)-phenylethylamine) | Racemic Carboxylic Acid | Separation of enantiomers via diastereomeric salts. |

| Organocatalysis | Chiral Squaramide | Cyclobutenes, Thiols | Enantioselective synthesis of chiral cyclobutane (B1203170) precursors. |

| Transition Metal Catalysis | Chiral NiH Complex | Racemic Cycloalkenes | Dynamic kinetic asymmetric transformation to chiral cycloalkanes. |

Multi-component Reactions for the Synthesis of Carboxanilide Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.govtcichemicals.com This one-pot approach offers significant advantages, including operational simplicity, high atom economy, and the ability to rapidly generate large libraries of structurally diverse compounds, which is invaluable in drug discovery. nih.govresearchgate.net For the synthesis of carboxanilide analogues, isocyanide-based MCRs such as the Passerini and Ugi reactions are particularly powerful. mdpi.comnih.gov

The Passerini three-component reaction (P-3CR) , first reported in 1921, combines a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to directly produce α-acyloxy amides. mdpi.comwikipedia.orgslideshare.net By varying each of the three components, a wide array of carboxanilide analogues can be synthesized. For instance, using cyclohexanecarboxylic acid with various substituted aldehydes and isocyanides would yield a library of α-acyloxy-cyclohexanecarboxamides. The reaction is believed to proceed through a concerted mechanism in aprotic solvents, especially at high concentrations. organic-chemistry.org

The Ugi four-component reaction (U-4CR) expands on this concept by involving an amine in addition to the aldehyde (or ketone), carboxylic acid, and isocyanide. wikipedia.orgorganic-chemistry.org This reaction yields α-aminoacyl amide derivatives, also known as bis-amides. nih.govnumberanalytics.com The Ugi reaction is known for its high yields and tolerance of a wide variety of functional groups on each reactant, making it a cornerstone of combinatorial chemistry for creating peptide mimetics. wikipedia.orgorganic-chemistry.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate, followed by an irreversible Mumm rearrangement to form the stable bis-amide product. nih.govwikipedia.org

Interactive Data Table: Key Multi-component Reactions for Carboxanilide Analogue Synthesis

| Reaction Name | Number of Components | Reactants | Product Type | Key Features |

| Passerini Reaction | 3 | Carboxylic Acid, Carbonyl (Aldehyde/Ketone), Isocyanide | α-Acyloxy Amide | First isocyanide-based MCR; high atom economy. wikipedia.orgslideshare.net |

| Ugi Reaction | 4 | Carboxylic Acid, Carbonyl (Aldehyde/Ketone), Amine, Isocyanide | α-Aminoacyl Amide (Bis-amide) | Highly versatile for creating peptide mimetics; generates significant molecular complexity in one step. nih.govwikipedia.org |

Green Chemistry Principles in Carboxanilide Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.commdpi.com In the context of carboxanilide synthesis, these principles are applied to improve safety, reduce waste, and increase energy efficiency. nih.gov Key approaches include microwave-assisted synthesis, the use of environmentally benign catalysts, and solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner product formation compared to conventional heating methods. nih.govresearchgate.netajrconline.org The direct amidation of carboxylic acids and amines can be efficiently carried out under microwave irradiation, sometimes without the need for a catalyst or solvent. tandfonline.commdpi.com This technique provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of by-products. researchgate.netmdpi.com

Solvent-Free and Catalytic Methods: A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. rsc.org Solvent-free, or neat, reactions are highly desirable. scispace.combohrium.com One such method for amide synthesis involves the direct heating of a mixture of a carboxylic acid and an amine with a green catalyst, such as boric acid. scispace.comorgsyn.org Boric acid is inexpensive, readily available, and environmentally friendly, making it an excellent alternative to traditional coupling reagents that generate stoichiometric waste. scispace.comorgsyn.org Catalytic direct amidation represents the most atom-economical approach, as the only byproduct is water. catalyticamidation.infobohrium.com

Interactive Data Table: Comparison of Conventional vs. Green Synthesis Methods for Amides

| Feature | Conventional Method (e.g., Acyl Chloride) | Green Chemistry Method |

| Reagents | Requires stoichiometric activating agents (e.g., SOCl₂, PCl₅), generating hazardous waste. catalyticamidation.info | Uses catalytic amounts of benign substances (e.g., boric acid) or no catalyst. scispace.comorgsyn.org |

| Solvents | Often requires volatile and hazardous organic solvents. | Can be performed solvent-free or in green solvents like water. nih.govscispace.com |

| Energy | Typically relies on prolonged conventional heating. | Can utilize energy-efficient microwave irradiation for rapid synthesis. ajrconline.orgmdpi.com |

| Byproducts | Generates significant stoichiometric waste (e.g., salts, spent reagents). catalyticamidation.info | The primary byproduct is often just water, maximizing atom economy. catalyticamidation.info |

| Efficiency | May involve multiple steps for activation and reaction. | Often proceeds in a single, efficient step. mdpi.com |

Post-Synthetic Functionalization of 3',4'-Dichlorocyclohexanecarboxanilide

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into an existing molecular scaffold without altering its core structure. semanticscholar.orgnih.gov This approach allows for the fine-tuning of a molecule's properties and the introduction of diverse functionalities that might not be compatible with the initial synthesis conditions. For a molecule like this compound, several sites are available for such modifications.

The primary sites for functionalization include:

The Dichlorinated Aromatic Ring: The benzene (B151609) ring is susceptible to electrophilic aromatic substitution. The existing chloro and amide substituents will direct incoming electrophiles to specific positions, although the ring is deactivated. Under forcing conditions, reactions like nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce further complexity.

The Cyclohexyl Ring: The saturated aliphatic ring can be functionalized through free-radical reactions. For example, radical halogenation could introduce a bromine or chlorine atom, which can then be substituted by a variety of nucleophiles to install groups such as hydroxyls, azides, or amines.

The Amide N-H Group: The proton on the amide nitrogen can be removed by a base, allowing for N-alkylation or N-acylation. This provides a straightforward method to attach a wide range of substituents directly to the amide linkage, modifying the molecule's steric and electronic properties.

These PSM strategies significantly expand the chemical diversity accessible from a single core structure, enabling the creation of tailored analogues for specific applications. semanticscholar.orgrsc.org

Interactive Data Table: Potential Post-Synthetic Functionalization Reactions

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Aromatic Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Aromatic Ring | Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl (-COR) |

| Cyclohexyl Ring | Radical Halogenation | N-Bromosuccinimide (NBS), light | Bromo (-Br) |

| Amide Nitrogen | N-Alkylation | NaH, then R-Br | N-Alkyl (-NR) |

| Amide Nitrogen | N-Acylation | Pyridine, Acetic Anhydride | N-Acyl (-NCOR) |

Spectroscopic and Chromatographic Elucidation of 3 ,4 Dichlorocyclohexanecarboxanilide Structure and Purity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. nih.govthieme-connect.de

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecule's structure.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic, amide, and cyclohexyl protons. The aromatic region would feature signals for the three protons on the dichlorinated phenyl ring. Due to their differing chemical environments, they would appear as distinct multiplets. The amide proton (N-H) would likely present as a broad singlet. The cyclohexyl ring's eleven protons would produce a complex series of overlapping multiplets in the upfield region of the spectrum, a result of their similar chemical environments and intricate spin-spin coupling.

The ¹³C NMR spectrum , typically recorded with proton decoupling to simplify the signals to singlets, provides a count of the unique carbon environments. thieme-connect.de The spectrum for 3',4'-Dichlorocyclohexanecarboxanilide would be expected to show 13 distinct signals. Key resonances would include the carbonyl carbon of the amide group (typically in the 165-190 ppm range), six aromatic carbons (two of which are directly bonded to chlorine atoms, affecting their chemical shifts), and the six carbons of the cyclohexyl ring. oregonstate.edu

A hypothetical assignment of the primary NMR data is presented below based on established chemical shift principles.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide N-H | ~8.0 | br s | Carbonyl (C=O) | ~175.0 |

| Aromatic H-2' | ~7.8 | d | Aromatic C-1' | ~138.0 |

| Aromatic H-5' | ~7.3 | dd | Aromatic C-2' | ~121.0 |

| Aromatic H-6' | ~7.5 | d | Aromatic C-3' | ~132.5 |

| Cyclohexyl H-1 | ~2.2 | m | Aromatic C-4' | ~130.0 |

| Cyclohexyl H (other) | 1.2-1.9 | m | Aromatic C-5' | ~120.0 |

| Aromatic C-6' | ~118.0 | |||

| Cyclohexyl C-1 | ~45.0 | |||

| Cyclohexyl C-2,6 | ~29.0 | |||

| Cyclohexyl C-3,5 | ~25.5 | |||

| Cyclohexyl C-4 | ~25.0 |

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be critical for tracing the connectivity within the cyclohexyl ring and establishing the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbons (¹JCH). columbia.edu This technique is invaluable for assigning the carbon signals of the cyclohexyl and aromatic rings by correlating them to their known proton signals. For example, the aromatic proton at ~7.5 ppm would show a correlation to the aromatic carbon at ~118.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for piecing together different fragments of the molecule. columbia.edu Key HMBC correlations would include the signal from the amide proton to the aromatic carbons (C-1', C-2', C-6') and the carbonyl carbon. Furthermore, correlations from the alpha-protons of the cyclohexyl ring (H-1) to the carbonyl carbon would definitively link the cyclohexyl and carboxanilide moieties. nih.gov

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers critical insights into the structure, conformation, and dynamics of molecules in their solid form. nih.goveuropeanpharmaceuticalreview.combruker.com For carboxanilides, which are often crystalline solids, ssNMR is a powerful tool for:

Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can have distinct ssNMR spectra due to variations in molecular packing and conformation in the crystal lattice. europeanpharmaceuticalreview.comsemanticscholar.org

Conformational Analysis: ssNMR can reveal details about the torsional angles and molecular conformation adopted in the solid state, which may differ from the solution state.

Host-Guest Chemistry: It can be used to study the interaction of the compound with other molecules in co-crystals or formulated products. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental formula. nih.govpnnl.govnih.gov For this compound (molecular formula: C₁₃H₁₅Cl₂NO), HRMS provides a measured mass with high accuracy, typically to within a few parts per million (ppm) of the theoretical value.

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem MS (MS/MS), can fragment the molecule to yield structurally informative ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, common fragmentation pathways would likely involve cleavage at the amide bond, which is often the most labile site.

Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, leading to a cyclohexyl radical and a dichlorophenyl isocyanate fragment, or cleavage of the amide C-N bond.

Loss of Cyclohexene: A McLafferty-type rearrangement could potentially lead to the loss of cyclohexene from the molecular ion.

Fragmentation of the Aromatic Ring: Loss of chlorine atoms or HCl from the aromatic portion of the fragment ions.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Structure/Identity |

|---|---|

| 271.0479 | [M]⁺ (Molecular ion, C₁₃H₁₅³⁵Cl₂NO⁺) |

| 188.0088 | [C₇H₅³⁵Cl₂N]⁺ (from loss of cyclohexyl radical) |

| 160.9772 | [C₆H₄³⁵Cl₂]⁺ (from cleavage and loss of CONH) |

| 111.0811 | [C₇H₁₁O]⁺ (Cyclohexylcarbonyl cation) |

| 83.0861 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

A hallmark of the mass spectrum of a chlorinated compound is its distinctive isotopic pattern, arising from the natural abundance of chlorine isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). longdom.org A molecule containing two chlorine atoms, such as this compound, will exhibit a characteristic cluster of peaks for the molecular ion (and its fragments) corresponding to the different combinations of these isotopes.

The expected pattern for the molecular ion [M]⁺ will consist of three main peaks:

M: The peak corresponding to the molecule containing two ³⁵Cl atoms.

M+2: The peak for the molecule with one ³⁵Cl and one ³⁷Cl atom.

M+4: The peak for the molecule with two ³⁷Cl atoms.

The theoretical intensity ratio of these M:M+2:M+4 peaks is approximately 100:65:10, or normalized to roughly 9:6:1, which provides definitive evidence for the presence of two chlorine atoms in the molecule. youtube.com

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotopic Composition | Theoretical m/z | Predicted Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | C₁₃H₁₅³⁵Cl₂NO | 271.0479 | 100 |

| [M+2]⁺ | C₁₃H₁₅³⁵Cl³⁷ClNO | 273.0450 | 65.1 |

| [M+4]⁺ | C₁₃H₁₅³⁷Cl₂NO | 275.0420 | 10.6 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the molecular structure of a compound. kurouskilab.com IR spectroscopy relies on the absorption of infrared radiation by molecules, leading to changes in their vibrational states, while Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov Together, they offer a comprehensive "fingerprint" of a molecule by identifying its functional groups and probing its skeletal structure. kurouskilab.comnih.gov For this compound, these techniques are crucial for confirming the presence of key structural motifs, particularly the secondary amide linkage, the dichlorinated aromatic ring, and the saturated cyclohexyl group.

The vibrational modes observed in the spectra are specific to the types of bonds and their environment within the molecule. nih.gov For instance, stretching vibrations require more energy and thus appear at higher frequencies (wavenumbers) than bending vibrations. spectroscopyonline.com The masses of the atoms involved in a bond also significantly influence the vibrational frequency; bonds to heavier atoms vibrate at lower frequencies. spectroscopyonline.com

Amide Carbonyl and N-H Vibrational Modes in this compound

The secondary amide group (-CO-NH-) in this compound gives rise to several characteristic and diagnostic bands in both IR and Raman spectra. These bands, often referred to as Amide bands, are fundamental for structural elucidation. spectroscopyonline.com

N-H Stretching: The stretching vibration of the N-H bond in a secondary amide typically appears as a single, sharp peak in the region of 3370–3170 cm⁻¹. spectroscopyonline.comlibretexts.org This band is often of medium intensity and can be broadened by hydrogen bonding in the solid state or in concentrated solutions. spectroscopyonline.com

Amide I Band (C=O Stretching): This is one of the most intense and useful bands in the IR spectrum of an amide. libretexts.org It is primarily due to the C=O stretching vibration and occurs in the 1680–1630 cm⁻¹ range. spectroscopyonline.com The exact position is sensitive to the physical state, hydrogen bonding, and electronic effects. The conjugation of the carbonyl group with the lone pair of electrons on the nitrogen atom lowers its frequency compared to a typical ketone carbonyl. spectroscopyonline.comyoutube.com

Amide II Band (N-H Bending and C-N Stretching): This band is a result of a coupled vibration involving the in-plane N-H bending and C-N stretching modes. nih.gov For secondary amides, the Amide II band is strong and appears in the region of 1570–1515 cm⁻¹. libretexts.org The combination of the prominent Amide I and Amide II bands provides a clear indication of a secondary amide structure. spectroscopyonline.com

Amide III Band: This is a more complex and generally weaker band found in the 1300-1200 cm⁻¹ region, arising from a combination of C-N stretching and N-H bending.

The table below summarizes the expected vibrational modes for the amide group in this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | -NH- | 3370 - 3170 | Medium, Sharp |

| Amide I (C=O Stretch) | -C=O | 1680 - 1630 | Strong, Sharp |

| Amide II (N-H Bend + C-N Stretch) | -CO-NH- | 1570 - 1515 | Strong |

| Amide III (C-N Stretch + N-H Bend) | -CO-NH- | 1300 - 1200 | Weak to Medium |

| N-H Wag (Out-of-plane bend) | -NH- | 750 - 680 | Medium, Broad |

Influence of Halogenation on Spectroscopic Signatures

The presence of two chlorine atoms on the aniline (B41778) ring of this compound has a distinct influence on its vibrational spectra. This influence manifests through both electronic and mass effects. spectroscopyonline.comresearchgate.net

Electronic Effects: The chlorine atoms are electronegative and electron-withdrawing, which can alter the charge distribution and bond strengths of the aromatic ring. This can cause shifts in the positions of the aromatic C-H and C=C stretching and bending vibrations compared to an unsubstituted aniline ring. researchgate.net

Mass Effects: The C-Cl bond vibrations are directly observable in the lower frequency region of the spectrum. Due to the relatively heavy mass of the chlorine atom, the C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. spectroscopyonline.com The exact position depends on the substitution pattern on the aromatic ring.

In addition to the C-Cl stretches, other key vibrations associated with the substituted rings include:

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C Stretching: These typically appear as a series of bands in the 1600–1450 cm⁻¹ region.

Cyclohexyl C-H Stretching: The stretching vibrations of the C-H bonds in the saturated cyclohexyl ring are expected just below 3000 cm⁻¹, in the 2950–2850 cm⁻¹ range.

CH₂ Bending: The scissoring vibrations of the methylene groups in the cyclohexyl ring typically appear around 1450 cm⁻¹.

The table below outlines the expected vibrational frequencies influenced by the halogenated and saturated ring structures.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | -CH₂- (Cyclohexyl) | 2950 - 2850 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium to Weak, Multiple Bands |

| CH₂ Scissoring | -CH₂- (Cyclohexyl) | ~1450 | Medium |

| C-Cl Stretch | Ar-Cl | 800 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum (approximately 200–800 nm). shu.ac.ukpharmatutor.org The absorption of this energy promotes electrons from a lower energy ground state orbital to a higher energy excited state orbital. youtube.com The chromophores in this compound are the dichlorinated benzene (B151609) ring and the amide carbonyl group, which are conjugated. This extended system of π-electrons is where the most significant electronic transitions occur.

The primary electronic transitions observed in organic molecules like this are:

π → π (pi to pi antibonding) transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com These transitions are typically high-energy and result in strong absorption bands. They are characteristic of compounds with double or triple bonds and aromatic systems. pharmatutor.org

n → π (n to pi antibonding) transitions:* This transition involves exciting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen or nitrogen atoms of the amide group, to a π* antibonding orbital. youtube.com These transitions are lower in energy than π → π* transitions and result in weaker absorption bands. pharmatutor.org

For this compound, the UV-Vis spectrum is expected to be dominated by the π → π* transitions associated with the dichlorobenzene ring, modified by the presence of the amide substituent. The aniline moiety itself shows a strong π → π* transition. researchgate.net The chlorine atoms and the amide group act as auxochromes, groups that modify the absorption of the chromophore. The lone pair of electrons on the amide nitrogen participates in resonance with the aromatic ring, extending the conjugated system and typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect) compared to benzene.

Halogen substituents on a benzene ring also tend to cause a red shift in the π → π* absorption bands. docbrown.info The n → π* transition of the amide carbonyl is also possible but is often much weaker and may be obscured by the more intense π → π* bands. pharmatutor.org The solvent used can also influence the spectrum; polar solvents can shift n → π* transitions to shorter wavelengths (a blue shift). shu.ac.uk

The expected electronic transitions and their approximate absorption maxima (λ_max) are summarized below.

| Electronic Transition | Chromophore / System | Expected λ_max Region (nm) | Relative Intensity (ε) |

| π → π | Dichlorinated Benzene Ring / Conjugated System | 250 - 300 | High |

| n → π | Amide Carbonyl (C=O) | > 300 | Low |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uny.ac.id By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine bond lengths, bond angles, and torsion angles with high precision, providing an unambiguous solution of the molecular structure. nih.govmdpi.com

Single-Crystal X-ray Diffraction of this compound and Analogues

Obtaining a suitable single crystal of this compound would allow for its complete structural elucidation via single-crystal X-ray diffraction (SCXRD). nih.gov The analysis would yield the exact atomic coordinates within the crystal's unit cell. From this data, a detailed molecular model can be constructed.

Key structural parameters that would be determined include:

Bond Lengths: The precise lengths of all covalent bonds, such as C=O, C-N, C-Cl, and bonds within the aromatic and cyclohexyl rings.

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsion Angles: These angles describe the conformation of the molecule, such as the rotation around the C-N amide bond and the bonds connecting the rings to the amide group.

Crystal Packing: The analysis reveals how individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds and van der Waals forces.

The table below lists some of the critical structural parameters that would be obtained from an SCXRD study.

| Parameter | Bonds / Atoms Involved | Significance |

| Amide C-N Bond Length | O=C–NH | Indicates the degree of double-bond character due to resonance. |

| C=O Bond Length | C=O | Confirms the carbonyl group. |

| C-Cl Bond Lengths | Ar–Cl | Provides information on the aromatic-halogen bond. |

| C(aryl)-N Torsion Angle | C(aryl)–C(aryl)–N–C(O) | Defines the orientation of the dichlorophenyl ring relative to the amide plane. |

| C(O)-N-C(cyclohexyl) Torsion Angle | C(O)–N–C(cyclohexyl)–C(cyclohexyl) | Defines the orientation of the cyclohexyl ring. |

| Hydrogen Bond Geometry | N-H···O=C | Characterizes intermolecular interactions that stabilize the crystal structure. |

Conformational Analysis in the Solid State

The solid-state conformation of this compound, as would be revealed by XRD, is governed by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. nih.govresearchgate.net

Amide Plane: The amide group (-CO-NH-) is expected to be planar or nearly planar. This is due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts significant double-bond character to the C-N bond and creates a rotational barrier. ias.ac.in

Ring Orientations: The relative orientation of the cyclohexyl and 3,4-dichlorophenyl rings with respect to the central amide plane is of significant interest. Steric hindrance between the rings and the carbonyl oxygen would likely favor a trans or near-trans conformation about the amide C-N bond. ias.ac.in The torsion angles between the rings and the amide plane would be influenced by minimizing steric clashes.

Cyclohexyl Conformation: The cyclohexyl ring itself will adopt a stable chair conformation to minimize angular and torsional strain.

Intermolecular Hydrogen Bonding: In the solid state, it is highly probable that the amide N-H group of one molecule will act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C hydrogen bonding would lead to the formation of chains or networks of molecules, which is a common and stabilizing packing motif for secondary amides. researchgate.net The precise geometry of these hydrogen bonds would be determined by the XRD analysis.

Studies on analogous chlorinated and fluorinated molecules have shown that halogen atoms significantly influence crystal packing through halogen bonding and other non-covalent interactions, which could also play a role in the solid-state structure of this compound. nih.govbeilstein-journals.org

Chromatographic Separation and Purity Assessment

The purity and structural integrity of this compound are critical parameters determined through robust chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools employed for the separation, identification, and quantification of the target compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A validated HPLC method provides a reliable means to assess the purity of this compound, ensuring that it meets the stringent requirements for its intended application. The development of such a method involves a systematic approach to optimize separation and detection parameters.

Method Development:

The development of a stability-indicating HPLC method for this compound would typically involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. thermofisher.compharmaguideline.com Reversed-phase chromatography is a common choice for compounds of this nature. scispace.com A C18 column is often the initial choice for the stationary phase due to its versatility. pharmaguideline.com

The mobile phase composition, a critical factor in achieving optimal separation, is meticulously optimized. sigmaaldrich.com A gradient elution is often preferred for complex samples to ensure good resolution of all components. pharmaguideline.com A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer to control pH) and an organic modifier like acetonitrile or methanol. The gradient would involve a programmed change in the proportion of the organic modifier to facilitate the elution of compounds with varying polarities.

The selection of an appropriate detection wavelength is crucial for sensitivity. If the analyte possesses chromophores, a UV detector is a suitable choice. pharmaguideline.com The wavelength is typically set at the absorbance maximum of this compound to ensure the highest sensitivity.

A hypothetical optimized HPLC method is presented in the table below:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-20 min: 80% B, 20-22 min: 80-30% B, 22-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method Validation:

Once the HPLC method is developed, it must be validated to ensure its suitability for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes the following parameters: peerj.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com This is often demonstrated by performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to show that the analyte peak is well-resolved from any degradation products.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov A typical linearity study would involve analyzing a series of solutions of this compound at different concentrations. The correlation coefficient (r²) of the calibration curve should be close to 1. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. chromatographyonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). scispace.com The relative standard deviation (RSD) is used to express the precision. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. chromatographyonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters that may be varied include the pH of the mobile phase, column temperature, and flow rate.

A summary of hypothetical validation results is presented below:

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention time of the main peak | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2.0% | < 1.0% |

| LOD (µg/mL) | Report | 0.1 |

| LOQ (µg/mL) | Report | 0.3 |

| Robustness | System suitability parameters meet criteria | Complies |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. researchgate.net While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is an invaluable tool for the identification and quantification of volatile organic impurities that may be present from the synthesis process. thermofisher.com

Analysis of Volatile Impurities:

Residual solvents and other volatile impurities are a critical quality attribute for any chemical compound. thermofisher.com Headspace GC-MS is the preferred technique for this analysis as it minimizes matrix effects and protects the GC system from non-volatile components. ijpsonline.com In this method, a sample of this compound is dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) in a sealed vial and heated. ijpsonline.com The volatile impurities partition into the gas phase (headspace) above the sample, and an aliquot of this gas is injected into the GC-MS system.

The GC separates the volatile components based on their boiling points and interaction with the stationary phase. libretexts.org The mass spectrometer then fragments the eluted components and provides a mass spectrum, which serves as a "fingerprint" for identification by comparison with a spectral library (e.g., NIST). unl.edu

A hypothetical GC-MS method for volatile impurities is outlined below:

| Parameter | Condition |

| Instrument | Headspace Gas Chromatograph with Mass Spectrometer |

| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 40 °C (5 min), then 10 °C/min to 240 °C (5 min) |

| Injector Temperature | 250 °C |

| Headspace Sampler | Oven: 80 °C, Loop: 90 °C, Transfer Line: 100 °C |

| Mass Spectrometer | EI mode, Scan range 35-350 amu |

Derivatization for GC-MS Analysis:

To analyze this compound by GC-MS, a derivatization step would be necessary to increase its volatility. This could potentially be achieved by silylation of the amide group. However, due to the availability of robust HPLC methods, this approach is less common for routine purity analysis but could be employed for specific structural elucidation studies.

Computational and Theoretical Investigations of 3 ,4 Dichlorocyclohexanecarboxanilide

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic landscape of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. karazin.uarsc.orgnih.gov For 3',4'-Dichlorocyclohexanecarboxanilide, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311G(d,p), can be employed to determine its most stable three-dimensional structure (conformation). researchgate.netnih.gov The calculations involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. This process considers rotations around single bonds, such as the bond between the cyclohexyl ring and the carbonyl group, and the amide C-N bond, to identify the global minimum energy conformer.

Tautomerism, the migration of a proton, is also a key aspect to investigate. primescholars.comnih.gov While amides are generally stable, the potential for amide-imidic acid tautomerism can be computationally assessed. researchgate.net DFT is used to calculate the relative energies of the standard amide form versus its imidic acid tautomer. orientjchem.org For carboxanilides, the amide form is overwhelmingly more stable, but computational analysis confirms the energetic penalty of forming the less stable tautomer. primescholars.comorientjchem.org The relative stability is determined by comparing the Gibbs free energies of the optimized tautomeric structures. primescholars.com

Table 1: Theoretical Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Amide (Keto) Form | 0.00 | The most stable, predominant form. |

| Imidic Acid (Enol) Form | +15.2 | Significantly less stable, high energy tautomer. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for gauging molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. nih.gov For this compound, DFT calculations can predict the energies of these orbitals. karazin.uaresearchgate.net The analysis would likely show the HOMO density localized on the electron-rich dichlorophenyl ring, while the LUMO density would be distributed over the carboxanilide moiety, particularly the carbonyl group.

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.62 | Indicates high molecular stability and relatively low reactivity. |

A Molecular Electrostatic Potential (MESP) surface map provides a visual representation of the charge distribution across a molecule. libretexts.orgchemconnections.org It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MESP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a relative deficiency of electrons. Green and yellow areas represent intermediate potential.

For this compound, an MESP analysis would reveal a strong negative potential around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. researchgate.net The chlorine atoms on the phenyl ring would also contribute to regions of negative potential. Conversely, the amide proton (N-H) would be characterized by a region of strong positive potential, making it a likely hydrogen bond donor site. The aromatic protons and cyclohexyl protons would also show moderate positive potential.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time in a simulated physiological environment. rsc.orgnumberanalytics.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing deep insights into the conformational landscape and flexibility. nih.gov

To study this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with a solvent, such as water, to mimic aqueous conditions. bioinformaticsreview.com A force field (e.g., AMBER, CHARMM) is applied to describe the interactions between atoms. nih.gov The simulation is then run for a duration, often in the range of nanoseconds to microseconds, tracking the positions and velocities of all atoms. nih.gov The resulting trajectory allows for the analysis of conformational changes, intramolecular hydrogen bonding, and interactions with solvent molecules, revealing the molecule's preferred shapes and flexibility in solution. numberanalytics.comacs.org

Docking Studies and Molecular Interaction Profiling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target macromolecule, typically a protein. researchgate.netqurtuba.edu.pk This method is crucial in drug discovery and for understanding the mechanism of action of bioactive compounds like fungicides. plos.orgnih.gov Carboxanilides are known to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs) in fungi. Therefore, a likely target for docking studies would be the succinate dehydrogenase enzyme from a pathogenic fungus. mdpi.com

The docking process involves generating a multitude of possible binding poses of the ligand within the protein's active site and scoring them based on their binding affinity. nih.gov The results can identify the most probable binding mode and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. qurtuba.edu.pk For this compound, docking studies would likely show the dichlorophenyl group occupying a hydrophobic pocket, while the amide group could form crucial hydrogen bonds with amino acid residues in the active site.

Table 3: Hypothetical Docking Results against Fungal Succinate Dehydrogenase

| Parameter | Value/Residues | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding energy, indicating a stable complex. |

| Hydrogen Bonds | TYR-58, TRP-68 | Amide N-H and C=O form hydrogen bonds with key tyrosine and tryptophan residues. |

| Hydrophobic Interactions | PRO-110, ILE-114 | The dichlorophenyl and cyclohexyl rings interact with proline and isoleucine residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Carboxanilides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For a class of compounds like carboxanilides with known fungicidal properties, a 3D-QSAR model can be developed to predict the activity of new, unsynthesized derivatives and to understand the structural features essential for their potency. researchgate.netnih.gov

The process begins by compiling a dataset of carboxanilide analogues with experimentally determined fungicidal activities (e.g., EC₅₀ values). Molecular descriptors, which are numerical representations of molecular properties (e.g., steric, electronic, hydrophobic), are then calculated for each compound. Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a predictive model. researchgate.net A robust QSAR model, validated by statistical metrics like r² and q², can highlight which regions of the molecule are sensitive to modification. For carboxanilides, a QSAR model might indicate that bulky, hydrophobic groups on the phenyl ring increase activity, while modifications to the cyclohexyl ring are less impactful. researchgate.net

Descriptor Calculation and Selection for Halogenated Carboxanilides

In the computational study of halogenated carboxanilides, including this compound, the initial step involves the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be broadly categorized into constitutional, topological, geometric, and electronic descriptors.

For a compound like this compound, constitutional descriptors would include its molecular weight, the number of halogen atoms (two chlorine atoms), and the count of specific bond types. Topological descriptors, which describe the connectivity of atoms, are also calculated.

More advanced computational techniques, such as Density Functional Theory (DFT), are employed to obtain optimized molecular geometries and calculate quantum chemical descriptors. These electronic descriptors, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, are crucial for understanding the compound's reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Once a large pool of descriptors is calculated, a critical step is the selection of the most relevant ones for building predictive models. This is essential to avoid overfitting and to create robust Quantitative Structure-Activity Relationship (QSAR) models. Various statistical methods are used for descriptor selection, including correlation analysis to remove highly correlated descriptors and regression-based techniques to identify descriptors that have the most significant impact on the biological activity being studied.

Table 1: Examples of Molecular Descriptors Calculated for Halogenated Carboxanilides

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

| Constitutional | Molecular Weight | Basic property influencing physical characteristics. |

| Number of Halogen Atoms | Directly relates to the "dichloro" aspect of the structure. | |

| Topological | Wiener Index | Describes molecular branching. |

| Geometric | Molecular Surface Area | Influences interactions with biological targets. |

| Electronic (Quantum Chemical) | HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. | |

| Dipole Moment | Indicates the overall polarity of the molecule. |

Note: The values in this table are illustrative examples of descriptor types.

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSA)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. beilstein-journals.orgnih.gov

2D-QSAR studies utilize descriptors that can be calculated from the 2D representation of the molecule. These models are computationally less intensive and can provide valuable insights into the structure-activity relationship.

3D-QSAR methods, on the other hand, consider the three-dimensional structure of the molecules, which is particularly important for understanding how a ligand interacts with its biological target. drugdesign.org Prominent 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). unicamp.brslideshare.net

CoMFA (Comparative Molecular Field Analysis): This technique involves aligning a set of molecules and calculating their steric and electrostatic fields on a 3D grid. drugdesign.orgunicamp.br The variations in these fields are then correlated with the biological activity. For this compound and its analogs, CoMFA can help identify regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for fungicidal activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, and hydrogen bond donor/acceptor fields. nih.govnih.gov This provides a more comprehensive understanding of the molecular properties influencing activity. A CoMSIA study on a series of carboxanilides could reveal the importance of hydrophobicity and hydrogen bonding capabilities for their fungicidal action. researchgate.net

CoMSA (Comparative Molecular Surface Analysis): This is a non-grid 3D-QSAR method that uses the molecular surface to compare mean electrostatic potentials. nih.gov

For these 3D-QSAR studies to be effective, a reliable molecular alignment is crucial. The alignment of a series of carboxanilide derivatives would typically be based on a common substructure.

Predictive Modeling of Molecular Features and Reactivity

The ultimate goal of computational and theoretical investigations is to build predictive models that can forecast the properties and activity of new, unsynthesized compounds. nih.gov Based on the QSAR models developed, the molecular features of this compound that are critical for its activity can be determined.

For instance, the contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of the key structural requirements for activity. mdpi.com These maps can guide the rational design of new carboxanilide derivatives with potentially enhanced fungicidal properties.

Predictive models can also be used to estimate the reactivity of this compound. Quantum chemical calculations can provide insights into its susceptibility to metabolic transformations or its mode of interaction with target enzymes. For example, the calculated electrostatic potential on the molecular surface can indicate regions prone to electrophilic or nucleophilic attack.

Machine learning algorithms are increasingly being used in conjunction with QSAR to develop more sophisticated predictive models. nih.govnih.gov These models can handle large datasets and complex relationships between molecular descriptors and biological activity.

Stereochemical Considerations in the Research of 3 ,4 Dichlorocyclohexanecarboxanilide

Chirality and Stereoisomerism in the Cyclohexane (B81311) Moiety

The cyclohexane ring in 3',4'-Dichlorocyclohexanecarboxanilide is a source of significant stereochemical complexity. As a monosubstituted ring, the carbon atom to which the N-(3,4-dichlorophenyl)carboxamide group is attached (C1) is a stereocenter, rendering the molecule chiral.

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. scribd.com For a monosubstituted cyclohexane like this compound, chirality arises from the C1 position. This gives rise to two enantiomers: (R)-3',4'-Dichlorocyclohexanecarboxanilide and (S)-3',4'-Dichlorocyclohexanecarboxanilide.

If additional substituents were present on the cyclohexane ring, diastereomers would also be possible. For instance, in disubstituted cyclohexanes, cis and trans isomers arise, which describe the relative orientation of the substituents. mdpi.com These isomers are diastereomers of each other and can have profoundly different physical properties and biological activities.

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain. chemistrysteps.com In a monosubstituted cyclohexane, the substituent—in this case, the N-(3,4-dichlorophenyl)carboxamide group—can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). libretexts.org

These two chair conformations rapidly interconvert at room temperature through a process called a "ring flip." libretexts.org However, the two conformations are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable. This preference is due to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. libretexts.org

The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. Larger substituents have larger A-values, indicating a stronger preference for the equatorial position.

| Substituent (R) | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.74 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.21 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -OH (Hydroxyl) | 0.94 |

| -Cl (Chloro) | 0.62 |

This table presents generally accepted A-values to illustrate the concept of conformational preference. The specific A-value for the N-(3,4-dichlorophenyl)carboxamide group would need to be determined experimentally or computationally.

Atropisomerism and Restricted Rotation in Carboxanilides

Atropisomerism is a form of chirality that arises from hindered rotation around a single bond. nih.gov This phenomenon can occur in molecules where bulky groups restrict free rotation, leading to stereoisomers that can be stable enough to be isolated. ias.ac.in In the structure of this compound, two bonds are of primary interest for restricted rotation: the C(ring)–C(carbonyl) bond and the N–C(aryl) bond.

| Class | Half-life (t₁/₂) at 37 °C | Approx. Energy Barrier (ΔG‡) | Characteristics |

|---|---|---|---|

| Class 1 | < 60 s | < 22 kcal/mol | Rapidly interconverting, not separable at room temperature. |

| Class 2 | 60 s to 4.5 years | 22-30 kcal/mol | Separable by chiral chromatography but may racemize over time. |

| Class 3 | > 4.5 years | > 30 kcal/mol | Stereochemically stable, isolable as distinct enantiomers. |

Data adapted from general classifications of atropisomeric stability. nih.gov The specific class for this compound would depend on experimentally determined rotational barriers.

Enantiomeric and Diastereomeric Relationships in this compound Derivatives

As established, the C1 of the cyclohexane ring is a stereocenter, leading to (R) and (S) enantiomers. Enantiomers are non-superimposable mirror images with identical physical properties (except for the rotation of plane-polarized light) but potentially different biological activities. nih.gov

If a second stereocenter exists, either on the ring or as a result of stable atropisomerism, diastereomers become possible. Diastereomers are stereoisomers that are not mirror images of each other. beilstein-journals.org For example, a derivative with another substituent at C4 of the cyclohexane ring could exist as four stereoisomers: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). In this set, the (1R, 4R) and (1S, 4S) isomers are enantiomers of each other, while the (1R, 4S) and (1S, 4R) isomers form another enantiomeric pair. The relationship between the (1R, 4R) isomer and the (1R, 4S) isomer is diastereomeric. Unlike enantiomers, diastereomers have different physical and chemical properties, allowing for their separation by standard techniques like chromatography. nih.gov

Spectroscopic Methods for Stereochemical Elucidation

Determining the absolute and relative stereochemistry of this compound and its derivatives requires specialized analytical techniques.

X-ray Crystallography : This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. nih.govnih.gov The resulting electron density map provides unambiguous information on bond lengths, angles, and the spatial orientation of all atoms. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR is a powerful tool for determining the relative stereochemistry and conformational preferences of molecules in solution. For the cyclohexane moiety, the coupling constants (J-values) between adjacent protons can help distinguish between axial and equatorial orientations. The Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of atoms, aiding in conformational and configurational assignments. hw.ac.ukopenstax.org

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.com Enantiomers produce mirror-image CD spectra, making this technique highly effective for distinguishing between them and assessing enantiomeric purity. researchgate.netnih.gov While predicting the absolute configuration from a CD spectrum ab initio is complex, it can often be determined by comparing the experimental spectrum to those of structurally related compounds with known stereochemistry or to quantum chemical calculations. chemrxiv.org

Impact of Stereochemistry on Molecular Interactions and Reactivity

The stereochemistry of a molecule is fundamentally linked to its function, particularly in biological systems where interactions are often stereospecific. nih.gov The different enantiomers or diastereomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles because they interact differently with chiral biological targets like enzymes and receptors. youtube.com

Environmental Transformation and Degradation Pathways of Carboxanilide Compounds

Biodegradation Mechanisms of Carboxanilide Structures

The biodegradation of carboxanilide compounds is a key process in their environmental dissipation, primarily driven by microbial activity in soil and aquatic systems. The structure of these compounds, particularly the presence and position of halogen substituents, significantly influences their susceptibility to microbial attack.

Microbial Degradation Pathways in Soil and Water Systems

Microorganisms in soil and water possess diverse enzymatic capabilities that can break down complex organic molecules like 3',4'-Dichlorocyclohexanecarboxanilide. The primary and most crucial step in the detoxification of many organophosphate and carbamate (B1207046) pesticides is hydrolysis. microbiologyresearch.org For carboxanilides, a common initial step in biodegradation is the enzymatic hydrolysis of the amide bond. This cleavage would break down this compound into two main components: 3,4-dichloroaniline (B118046) and cyclohexanecarboxylic acid.

The resulting 3,4-dichloroaniline (3,4-DCA) is a known metabolite of several herbicides and its biodegradation has been studied. psu.edu Some bacteria can utilize 3,4-DCA as a sole source of carbon and energy. psu.edu The degradation of 3,4-DCA can proceed through different pathways, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of dichlorinated catechols. researchgate.netmdpi.com Subsequent cleavage of the catechol ring and further metabolism can lead to the complete mineralization of the compound to carbon dioxide, water, and chloride ions. researchgate.net Under anaerobic conditions, reductive dechlorination of 3,4-DCA to monochloroanilines, such as 3-chloroaniline, has been observed in pond sediments. asm.org

The other initial breakdown product, cyclohexanecarboxylic acid, is also subject to microbial degradation. Studies have shown that bacteria can metabolize cyclohexanecarboxylic acid through a β-oxidation pathway, similar to the breakdown of fatty acids. nih.govcdnsciencepub.com Another identified pathway involves the aromatization of the cyclohexane (B81311) ring to form p-hydroxybenzoic acid, which is then further metabolized. microbiologyresearch.org

The rate and extent of biodegradation are influenced by various environmental factors, including temperature, pH, moisture, and the availability of other nutrients. nih.gov The presence of a microbial population adapted to similar compounds can also enhance the degradation rate. nih.gov

Identification of Biodegradation Products

Based on the established degradation pathways of related compounds, a number of potential biodegradation products of this compound can be anticipated. The initial hydrolysis of the amide linkage is a key step.

Table 1: Potential Biodegradation Products of this compound

| Precursor Compound | Transformation Process | Potential Biodegradation Products |

|---|---|---|

| This compound | Amide Hydrolysis | 3,4-Dichloroaniline, Cyclohexanecarboxylic acid |

| 3,4-Dichloroaniline | Reductive Dechlorination | 3-Chloroaniline, 4-Chloroaniline |

| 3,4-Dichloroaniline | Hydroxylation | 3,4-Dichlorophenol, 4,5-Dichlorocatechol |

| 3,4-Dichloroaniline | Acetylation | 3,4-Dichloroacetanilide |

| Cyclohexanecarboxylic acid | Aromatization/Hydroxylation | p-Hydroxybenzoic acid |

Photodegradation of Halogenated Anilides

Photodegradation, or photolysis, is an abiotic degradation process initiated by the absorption of light energy, particularly in the ultraviolet (UV) spectrum of sunlight. This process can be a significant pathway for the transformation of pesticides on plant surfaces, in the upper layers of water bodies, and on the soil surface.

Influence of UV Radiation on Carboxanilide Stability

The stability of halogenated anilides in the presence of UV radiation is dependent on their chemical structure and the environmental medium. Direct photolysis occurs when the molecule itself absorbs light energy, leading to its decomposition. Indirect photolysis involves other substances present in the environment, such as dissolved organic matter or nitrate (B79036) ions, which absorb light and produce reactive species (e.g., hydroxyl radicals) that then attack the pesticide molecule. acs.org

For chlorinated aromatic compounds, a primary photochemical reaction is the cleavage of the carbon-chlorine bond. acs.org This can lead to the stepwise dechlorination of the molecule. The amide bond in carboxanilides can also be susceptible to photolytic cleavage.

Photolytic Transformation Products

The photolytic degradation of this compound would likely involve reactions at the dichlorinated phenyl ring. Studies on the photolysis of 3,4-dichloroaniline have shown that direct photolysis is a primary degradation mechanism. acs.org

Table 2: Potential Photolytic Transformation Products of this compound

| Precursor Compound | Transformation Process | Potential Photolytic Products |

|---|---|---|

| This compound | Photolytic Dechlorination | Monochloro-cyclohexanecarboxanilide isomers |

| This compound | Photo-hydrolysis of Amide Bond | 3,4-Dichlorophenol, Cyclohexanecarboxamide |

| 3,4-Dichloroaniline (from amide hydrolysis) | Photolytic Dechlorination | 3-Chloroaniline, 4-Chloroaniline |

Hydrolytic Stability of the Amide Bond in Environmental Contexts

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of the amide bond in this compound to hydrolysis is a key factor in its environmental persistence, as this bond links the two major parts of the molecule.

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, amide hydrolysis can be catalyzed by both acids and bases. arkat-usa.orgresearchgate.net Under neutral environmental conditions (pH ~7), the hydrolysis of amides is typically slow. arkat-usa.org However, in more acidic or alkaline environments, the rate of hydrolysis can increase. The specific structure of the amide, including the nature of the substituents on the nitrogen and carbonyl carbon, also affects its hydrolytic stability. umich.edu For N-substituted amides, the reaction conditions for hydrolysis can often be vigorous. arkat-usa.orgresearchgate.net

Given that many soils and natural waters have pH values ranging from acidic to slightly alkaline, hydrolysis could be a contributing factor to the long-term degradation of this compound, albeit likely a slower process compared to biodegradation and photodegradation under optimal conditions.

Computational Prediction of Environmental Fate

The environmental fate of a chemical compound, such as this compound, encompasses its transport, transformation, and ultimate disposition in various environmental compartments, including soil, water, and air. Given the vast number of chemicals in commerce and the complexity of experimental fate studies, computational models have become indispensable tools for predicting the environmental behavior of compounds prior to or in lieu of empirical testing. These in silico methods leverage the molecular structure of a substance to estimate its physicochemical properties and subsequent environmental behavior. For many novel or less-studied compounds like this compound, specific experimental data on environmental fate is often scarce. In such cases, computational prediction offers a crucial first-tier assessment for environmental risk and persistence.